molecular formula C16H17N3O5S B12181147 N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

Cat. No.: B12181147
M. Wt: 363.4 g/mol
InChI Key: HRMGGOKPHJHOOE-UHFFFAOYSA-N
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Description

N-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is a synthetic compound featuring a thiazole core substituted with a 3-methoxyphenyl group at the 2-position and an acetylated glycylglycine moiety at the 4-position. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding . The glycylglycine (Gly-Gly) dipeptide chain, linked via an acetyl group, may confer peptide-like characteristics, suggesting possible applications in protease inhibition or receptor modulation.

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[2-[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H17N3O5S/c1-24-12-4-2-3-10(5-12)16-19-11(9-25-16)6-13(20)17-7-14(21)18-8-15(22)23/h2-5,9H,6-8H2,1H3,(H,17,20)(H,18,21)(H,22,23)

InChI Key

HRMGGOKPHJHOOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a methoxyphenyl halide reacts with the thiazole intermediate.

    Acetylation: The acetyl group is added to the thiazole ring through an acetylation reaction using acetic anhydride.

    Coupling with Glycylglycine: The final step involves coupling the acetylated thiazole with glycylglycine using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of a hydroxylated derivative.

    Reduction: Formation of a dihydrothiazole derivative.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules, as detailed below:

Structural Analogues

Compound Name Key Structural Features Substituent Effects Synthesis Yield (If Available) References
N-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine Thiazole with 3-methoxyphenyl, acetyl-Gly-Gly Methoxy group enhances solubility (electron-donating); Gly-Gly may improve biocompatibility Not reported
N-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine (CAS 910037-26-2) Thiazole with 2,4-dichlorophenyl, acetyl-Gly-Gly Chlorine atoms (electron-withdrawing) increase lipophilicity (higher LogP), potentially improving membrane permeability but reducing solubility Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole with 3-methoxyphenyl and CF₃ CF₃ group enhances electronegativity, possibly strengthening target binding; benzothiazole fusion may reduce metabolic degradation 26% (microwave synthesis)
FTBU-1 [1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea] Benzimidazole-thiazole hybrid with urea linker Urea moiety enables strong hydrogen bonding; fluorophenyl group balances lipophilicity and bioavailability Synthesized in-house (yield not specified)
N-[(Benzoylthio)acetyl]glycylglycyl-glycine Glycylglycine with benzoylthio-acetyl Benzoylthio group increases steric bulk and stability but may reduce aqueous solubility compared to acetyl Not reported

Functional and Pharmacological Insights

  • Substituent Impact :

    • 3-Methoxyphenyl vs. Halogenated Phenyl : The methoxy group in the target compound likely improves solubility compared to the dichloro analog (CAS 910037-26-2), which may exhibit higher membrane permeability due to increased lipophilicity .
    • Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., ) often demonstrate enhanced metabolic stability due to aromatic fusion but may face synthetic challenges, as indicated by the low yield (26%) .
  • Linker and Backbone Variations :

    • The acetyl-glycylglycine chain in the target compound contrasts with urea (FTBU-1) or benzoylthio () linkers. Urea groups typically enhance hydrogen-bonding capacity, which could increase potency but alter pharmacokinetics .
  • Synthetic Feasibility :

    • Microwave-assisted synthesis (e.g., ) offers rapid reaction times but may require optimization to improve yields . Traditional methods for glycylglycine derivatives () might involve stepwise peptide coupling, posing scalability challenges .

Patent and Therapeutic Context

Patents referenced in highlight structural modifications to thiazole derivatives for therapeutic applications. For instance, Momose et al. (2002) synthesized thiazole-based compounds with antidiabetic or antimicrobial properties, suggesting that the target compound’s 3-methoxyphenyl and glycylglycine motifs could align with similar therapeutic goals .

Research Findings and Implications

  • Structural Optimization : Substituting the thiazole’s phenyl group with electron-donating (e.g., methoxy) or withdrawing (e.g., Cl, CF₃) groups allows fine-tuning of solubility, potency, and bioavailability.
  • Synthetic Challenges : Low yields in benzothiazole synthesis () underscore the need for advanced techniques (e.g., flow chemistry) to improve efficiency .
  • Biological Potential: While direct data are lacking, the glycylglycine moiety suggests protease-targeting applications, analogous to peptide-based inhibitors .

Biological Activity

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound features a thiazole ring, a methoxyphenyl group, and an acetylated glycine moiety. The unique structure contributes to its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Using Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Introduction of the Methoxyphenyl Group : Achieved via electrophilic aromatic substitution reactions.
  • Acetylation of Glycine : Glycine is acetylated using acetic anhydride in the presence of a base such as pyridine.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

CompoundActivityTarget Organisms
This compoundAntimicrobialStaphylococcus spp., Escherichia coli
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesStrong bactericidalStaphylococcus spp.

This suggests that this compound may be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound's mechanism of action likely involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. By blocking these enzymes, the compound may reduce the production of pro-inflammatory mediators.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains. This compound demonstrated significant inhibition against Staphylococcus aureus, highlighting its potential in treating antibiotic-resistant infections .
  • Mechanistic Studies : Further research has elucidated the compound's interaction with COX enzymes through docking studies and kinetic analysis. This work indicated that modifications to the thiazole ring can enhance inhibitory potency .

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